3-(2-(Piperidin-4-yl)ethyl)morpholine
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Overview
Description
3-[2-(piperidin-4-yl)ethyl]morpholine is a heterocyclic organic compound that features both a piperidine and a morpholine ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(piperidin-4-yl)ethyl]morpholine typically involves the reaction of piperidine derivatives with morpholine derivatives. One common method includes the alkylation of piperidine with a suitable morpholine derivative under basic conditions. For instance, the reaction of 4-piperidone with 2-chloroethylmorpholine in the presence of a base like potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of 3-[2-(piperidin-4-yl)ethyl]morpholine may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts to enhance reaction rates and selectivity. The use of environmentally benign solvents and reagents is also a focus to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(piperidin-4-yl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperidine and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: The major products are typically N-oxides or hydroxylated derivatives.
Reduction: The major products are usually the fully reduced amines.
Substitution: The major products are substituted derivatives where the nucleophile has replaced a hydrogen atom.
Scientific Research Applications
3-[2-(piperidin-4-yl)ethyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-[2-(piperidin-4-yl)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Morpholine: Shares the morpholine ring but lacks the piperidine component.
Piperazine: Contains a similar nitrogen-containing ring structure but differs in its overall configuration
Uniqueness
3-[2-(piperidin-4-yl)ethyl]morpholine is unique due to its combination of both piperidine and morpholine rings, which allows it to interact with a broader range of biological targets compared to its simpler counterparts. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C11H22N2O |
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Molecular Weight |
198.31 g/mol |
IUPAC Name |
3-(2-piperidin-4-ylethyl)morpholine |
InChI |
InChI=1S/C11H22N2O/c1(10-3-5-12-6-4-10)2-11-9-14-8-7-13-11/h10-13H,1-9H2 |
InChI Key |
FLTVHYSBFFRHQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCC2COCCN2 |
Origin of Product |
United States |
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